molecular formula C8H7NO5S2 B1423397 methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 98827-44-2

methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B1423397
CAS No.: 98827-44-2
M. Wt: 261.3 g/mol
InChI Key: QHDGDSKIUCBIGS-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 4-hydroxy-1,1-dioxo-2H-thieno[2,3-e]thiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5S2/c1-14-8(11)5-6(10)7-4(2-3-15-7)16(12,13)9-5/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDGDSKIUCBIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CS2)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716106
Record name Methyl 4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98827-44-2
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-, methyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98827-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-, methyl ester, 1,1-dioxide
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Preparation Methods

Cyclization Using Magnesium Alkoxide Reagents

Method Overview:
A prominent approach involves cyclization of suitable thiophene derivatives using magnesium alkoxide as the base, which significantly improves yield and reduces side reactions. This method is detailed in a patent describing the synthesis of related thieno-thiazine derivatives.

Process Details:

  • Starting with a thiophene-2-carboxylic acid methyl ester derivative, the compound is dispersed with magnesium alkoxide in an alcohol solvent, typically methanol or ethanol.
  • The mixture is heated under reflux conditions, often for around 25 minutes to several hours, to promote cyclization.
  • The reaction is then cooled, neutralized with hydrochloric acid, and the product is extracted with organic solvents such as methylene chloride.
  • Purification involves washing with water and sodium bicarbonate solution, drying, and recrystallization from methanol.

Advantages:

  • Higher yields compared to traditional sodium-based cyclizations.
  • Reduced formation of by-products and side reactions.
  • Cost-effective due to the use of magnesium reagents.

Research Data:

Reaction Conditions Yield Notes
Reflux in alcohol with magnesium alkoxide Improved yield Reduced side reactions

Reflux and Acidification of Intermediates

Method Overview:
Another common method involves heating intermediates such as methyl esters or sulfonyl derivatives in organic solvents, followed by acidification to induce cyclization.

Process Details:

  • Intermediates like methyl 4-hydroxy-3-methoxycarbonyl derivatives are heated under reflux in solvents such as xylene or toluene.
  • After reaction completion, the mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the cyclized product.
  • The product is then filtered, washed, and purified via recrystallization.

Research Data:

Starting Material Reflux Duration Yield Melting Point Reference
Methyl 4-hydroxy-3-methoxycarbonyl derivatives ~25 minutes High 193-195°C ,

Reaction with Aminothiazoles and Derivatives

Method Overview:
Further functionalization involves reacting the cyclized intermediates with amino-thiazoles or related heterocyclic amines to form the final compound.

Process Details:

  • The cyclized methyl ester is reacted with 2-aminothiazole or substituted amino-thiazoles in polar solvents like ethanol or dimethylformamide.
  • Heating is maintained under reflux, typically for 14-21 hours, to facilitate nucleophilic substitution and formation of the desired heterocyclic system.
  • The final product is isolated by filtration and purified through recrystallization.

Research Data:

Reactant Reaction Time Product Melting Point Reference
2-Aminothiazole 14-21 hours 217°C (decomposition) ,

Specific Synthesis via Sulfonylation and Cyclization

Method Overview:
A more specialized route involves sulfonylation of thiophene derivatives followed by cyclization.

Process Details:

  • Dispersing 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester with amines or amino esters in pyridine at room temperature.
  • The mixture is stirred for 2 hours, then poured onto ice-cold hydrochloric acid, and extracted with organic solvents.
  • The resulting intermediates undergo cyclization in basic media, such as sodium methylate in methanol, under reflux conditions.

Research Data:

Starting Material Reaction Conditions Yield Reference
3-Chlorosulfonylthiophene derivatives Reflux in pyridine Moderate to high ,

Summary of Key Data and Observations

Preparation Method Key Reagents Solvent Reaction Time Yield Notes
Magnesium alkoxide cyclization Magnesium alkoxide Alcohols (MeOH, EtOH) ~25 min – hours Improved Reduces side reactions
Reflux of methyl esters Acidic/neutral solvents Xylene, toluene ~25 min High Acidification for precipitation
Aminothiazole coupling 2-Aminothiazole Ethanol, DMF 14-21 hours Variable Functionalization step
Sulfonylation and cyclization Pyridine, Na methylate Organic solvents Hours Moderate to high Specific for sulfonyl derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Biological Activity

Methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other relevant activities.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₉N₁O₅S₂
  • Molecular Weight : 261.27 g/mol
  • CAS Number : 868393-66-2
  • MDL Number : MFCD08460400

This compound belongs to the thiazine family, which is known for its varied biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of thiazines exhibit notable antimicrobial properties. Methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine has shown effectiveness against various bacterial strains. For instance:

  • In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

2. Anticancer Activity

Thiazine derivatives have been explored for their potential anticancer properties. A study highlighted that methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Cell LineIC50 (µM)
MCF-712.5
HeLa15.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays. It was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha25075
IL-630090

This reduction indicates a promising anti-inflammatory effect that could be beneficial in treating inflammatory diseases .

4. Antidiabetic Activity

Preliminary studies have also suggested that methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in diabetic animal models .

Case Studies

Several case studies have documented the biological activities of thiazine derivatives:

  • A study conducted on diabetic rats treated with methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine showed a significant decrease in fasting blood glucose levels compared to untreated controls.
  • Another investigation focused on the compound's effect on human neutrophils indicated an enhanced phagocytic activity when exposed to the compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide?

  • Methodology : The compound is synthesized via multi-step organic reactions. Key steps include:

  • Alkylation : Reacting precursors with alkylating agents (e.g., methyl iodide) in solvents like acetonitrile, using potassium carbonate as a base under reflux conditions .
  • Purification : Solvent removal via vacuum distillation, followed by extraction (e.g., chloroform/water) and crystallization .
  • Characterization : Confirmation via melting point analysis, elemental analysis, and spectroscopic techniques (¹H/¹³C NMR) .

Q. How is the molecular structure of this compound validated?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (Bruker APEXII CCD detector) resolves bond lengths, angles, and torsion angles. For example, the thiazine ring adopts a half-chair conformation with intramolecular hydrogen bonds (O–H⋯O, C–H⋯O) stabilizing the structure .
  • Spectroscopy : ¹H NMR (e.g., δ 2.1–2.3 ppm for methyl groups) and ¹³C NMR confirm functional groups and substituents .
  • Elemental analysis : Matches calculated and observed C, H, N, S percentages (e.g., C₈H₇NO₅S₂: C 36.76%, H 2.70%) .

Q. What biological activities have been reported for this compound?

  • Methodology :

  • Enzyme inhibition assays : Tested against urease or cyclooxygenase (COX) isoforms via spectrophotometric methods. For example, IC₅₀ values are determined using substrate depletion rates .
  • In vitro anti-inflammatory models : Evaluated in macrophage cell lines for COX-2 inhibition, with potency compared to tenoxicam derivatives .

Advanced Research Questions

Q. How do crystal packing interactions influence the compound’s reactivity or stability?

  • Methodology :

  • Crystallographic analysis : Weak intermolecular interactions (C–H⋯O/S, π-π stacking) form zigzag chains or dimers, as observed in related benzothiazine dioxides. These interactions may stabilize the solid state, reducing degradation during storage .
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with packing density .

Q. How can synthetic yields be optimized while minimizing side products?

  • Methodology :

  • Reaction condition screening : Varying solvents (e.g., acetonitrile vs. DMF), catalysts (e.g., NaBH₄ for reductions), and stoichiometry to suppress byproducts like over-alkylated derivatives .
  • Chromatographic monitoring : TLC or HPLC tracks reaction progress and identifies impurities for column chromatography optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response validation : Re-testing potency under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay-specific variability .
  • Metabolite profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .

Q. How can computational modeling predict structure-activity relationships (SAR)?

  • Methodology :

  • Molecular docking : Simulates binding to target proteins (e.g., COX-2) using software like AutoDock. Substituent effects (e.g., methyl vs. allyl groups) are analyzed for steric/electronic contributions to affinity .
  • QSAR models : Correlate substituent parameters (Hammett σ, logP) with bioactivity data to guide analog design .

Q. What challenges arise in crystallographic refinement for this compound?

  • Methodology :

  • Disorder modeling : Using SHELXL to refine disordered solvent molecules or flexible substituents (e.g., allyl groups) .
  • Hydrogen bonding networks : Differentiating between O–H⋯O and C–H⋯O interactions via residual density maps and geometry constraints .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
Reactant of Route 2
methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

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